2-Ethyl crotonyl coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

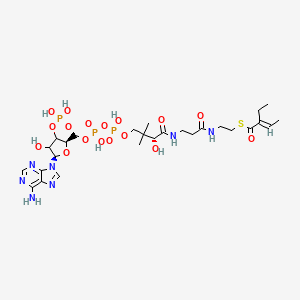

2-Ethyl crotonyl coenzyme A is a biochemical compound used in various scientific research fields. It is a derivative of coenzyme A, which plays a crucial role in enzymatic acetyl transfer reactions. The molecular formula of this compound is C27H44N7O17P3S, and it has a molecular weight of 863.66 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl crotonyl coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert acyl-CoAs into enoyl-CoAs . This method is particularly valuable when the precursor acids are not commercially available. The process typically involves a two-step reaction where the precursor acid is first activated and then converted into the desired CoA ester.

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemo-enzymatic synthesis. This method ensures high yields and purity, making it suitable for research and industrial applications. The process can be performed on a small scale without requiring specialized chemical equipment, making it accessible for biological laboratories .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl crotonyl coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive carboxylation of α,β-unsaturated acyl-CoA substrates, which produces substituted malonyl-CoA derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH for reduction reactions and acyl-CoA synthetase for the conversion of crotonate into crotonyl-CoA . The conditions for these reactions typically involve specific enzymes and cofactors that facilitate the desired transformations.

Major Products: The major products formed from the reactions of this compound include butyryl-CoA and (2S)-ethyl malonyl-CoA . These products are important intermediates in various metabolic pathways, including fatty acid and amino acid metabolism.

Aplicaciones Científicas De Investigación

2-Ethyl crotonyl coenzyme A has a wide range of scientific research applications. It is used in proteomics research to study enzymatic acetyl transfer reactions . Additionally, it plays a role in the regulation of gene expression through histone crotonylation, which is an important epigenetic modification . The compound is also utilized in the study of metabolic pathways and the development of therapeutic candidates for diseases such as cancer and cardiovascular diseases .

Mecanismo De Acción

The mechanism of action of 2-Ethyl crotonyl coenzyme A involves its conversion into crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase . This conversion is crucial for the incorporation of crotonyl moieties into chromatin by acyltransferases, which regulate gene expression. The compound also interacts with various enzymes and cofactors, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

2-Ethyl crotonyl coenzyme A is similar to other CoA derivatives such as crotonyl-CoA, ethylmalonyl-CoA, and butyryl-CoA . it is unique in its ability to produce specific substituted malonyl-CoA derivatives through reductive carboxylation . This property makes it valuable for expanding the structural and functional diversity of polyketide natural products .

List of Similar Compounds:- Crotonyl-CoA

- Ethylmalonyl-CoA

- Butyryl-CoA

- Propylmalonyl-CoA

- Allylmalonyl-CoA

- Hexylmalonyl-CoA

Propiedades

Fórmula molecular |

C27H44N7O17P3S |

|---|---|

Peso molecular |

863.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-ethylbut-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h5,13-14,16,19-21,25,36-37H,6-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b15-5+/t16-,19?,20?,21+,25-/m1/s1 |

Clave InChI |

CGFYVQDEPSRQKW-XVHYWJGSSA-N |

SMILES isomérico |

CC/C(=C\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCC(=CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)

![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)